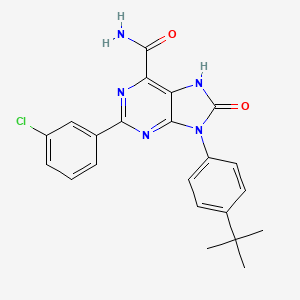

9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-12-1

Cat. No.: VC4147053

Molecular Formula: C22H20ClN5O2

Molecular Weight: 421.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898442-12-1 |

|---|---|

| Molecular Formula | C22H20ClN5O2 |

| Molecular Weight | 421.89 |

| IUPAC Name | 9-(4-tert-butylphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) |

| Standard InChI Key | YXIWXEAICVFDSA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Properties

The compound is characterized by:

The structure includes:

-

Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.

-

Substituents:

-

8-Oxo group: A ketone moiety at position 8.

-

6-Carboxamide: A carboxamide group at position 6.

-

9-(4-(tert-butyl)phenyl): A bulky tert-butylphenyl group at position 9.

-

2-(3-Chlorophenyl): A chlorophenyl substituent at position 2.

-

Synthetic Routes and Characterization

General Synthesis Pathway

The synthesis typically involves multi-step reactions:

-

Purine core formation: Starting from adenine or guanine derivatives, the core is constructed via cyclization or ring-closure reactions.

-

Substituent introduction:

-

3-Chlorophenyl group: Introduced via nucleophilic aromatic substitution or coupling reactions.

-

tert-butylphenyl group: Attached through alkylation or Suzuki coupling.

-

-

Oxidation and functionalization: Oxidation of the 8-position to form the ketone and introduction of the carboxamide group at position 6.

Reaction conditions often include:

-

Temperature control: Room temperature to reflux.

-

Solvents: Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Catalysts: Palladium catalysts for coupling reactions or acid/base for cyclization .

Analytical Methods

Key characterization techniques include:

| Method | Purpose | Source |

|---|---|---|

| NMR (¹H/¹³C) | Structural elucidation | |

| HPLC | Purity assessment | |

| Mass Spectrometry (MS) | Molecular weight confirmation |

The tert-butyl group may enhance metabolic stability, while chlorophenyl substituents modulate electronic interactions .

Research Applications and Challenges

Current Research Trends

-

Drug discovery: Screening in kinase inhibitor libraries.

-

Structural biology: Use in X-ray crystallography to study protein-ligand interactions.

-

Synthetic optimization: Development of greener synthesis routes (e.g., solvent-free reactions) .

Limitations and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume